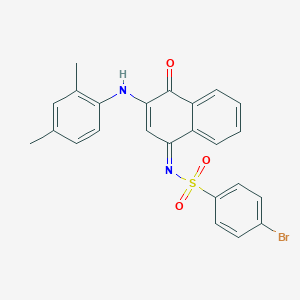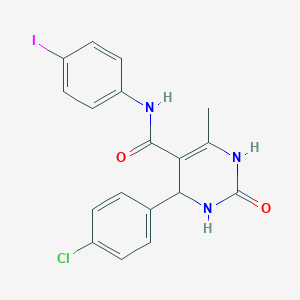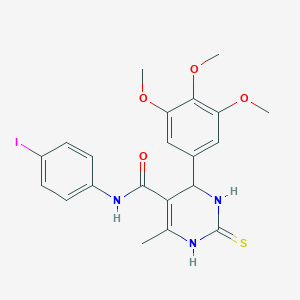
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione, also known as CDDP, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound has been found to have a unique mechanism of action, making it a promising candidate for further study.
Wirkmechanismus
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione's mechanism of action involves the inhibition of several key enzymes and pathways in the body. One of the primary targets of this compound is the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound binds to topoisomerase II, preventing it from functioning properly and leading to DNA damage and cell death. This compound also inhibits the activity of several other enzymes and pathways, including the NF-κB pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, protecting neurons from damage. Inflammation is also an area of interest for this compound, as it has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its unique mechanism of action, which makes it a promising candidate for further study. This compound has also been found to be relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been found to be cytotoxic to both cancer and normal cells. Careful dosage and administration of this compound is necessary to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is the development of this compound analogues with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the molecular mechanisms underlying this compound's therapeutic properties, which could lead to the development of new drugs and therapies for a variety of diseases.
Synthesemethoden
The synthesis of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves a multi-step reaction process that begins with the reaction of 2,3-dimethylphenylamine with 2,3,5-trimethylphenol to form the intermediate product, 2,3-dimethylphenyl 2,3,5-trimethylphenoxyacetate. This intermediate is then reacted with phosgene and ammonia to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. Inflammation is also an area of interest for this compound, as it has been found to have anti-inflammatory properties.
Eigenschaften
Molekularformel |
C21H20ClNO3 |
|---|---|
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione |
InChI |
InChI=1S/C21H20ClNO3/c1-11-9-13(3)15(5)17(10-11)26-19-18(22)20(24)23(21(19)25)16-8-6-7-12(2)14(16)4/h6-10H,1-5H3 |
InChI-Schlüssel |
QQZHDGIWRRIADG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC(=CC(=C3C)C)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC(=CC(=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)


![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)



